8-((3-Chlorophenyl)sulfonyl)-3-(m-tolyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one
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Description
8-((3-Chlorophenyl)sulfonyl)-3-(m-tolyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one is a useful research compound. Its molecular formula is C20H20ClN3O3S and its molecular weight is 417.91. The purity is usually 95%.
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Scientific Research Applications
Antimicrobial Activities
A series of 1,2,4,8-tetraazaspiro[4.5]dec-2-enes containing 1,2,4-triazole, piperidine, and sulfonamide moieties, which are structurally similar to the compound , have been synthesized and tested for antimicrobial activity. These compounds have shown significant activity against several microbial strains, indicating their potential as antimicrobial agents (Dalloul et al., 2017).
Antiviral and Antitumor Activities
Substances with structural similarities to "8-((3-Chlorophenyl)sulfonyl)-3-(m-tolyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one" have been explored for their antiviral and antitumor potentials. New derivatives showing significant anti-tobacco mosaic virus activity have been developed, and some compounds have exhibited potent antitumor activities, suggesting a promising route for the development of new therapeutic agents (Chen et al., 2010).
Chemical Synthesis and Catalysis
The compound and its derivatives have been investigated for their roles in chemical synthesis and catalysis. For instance, a novel and direct oxidative spirocyclization of arylpropiolamides with sulfonylhydrazides leading to 3-sulfonated azaspiro[4.5]trienones has been developed under metal-free conditions. This reaction represents a convenient and efficient approach to various sulfonated azaspiro[4.5]trienones of biological importance, demonstrating the compound's utility in facilitating complex chemical transformations (Wen et al., 2015).
Properties
IUPAC Name |
8-(3-chlorophenyl)sulfonyl-3-(3-methylphenyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20ClN3O3S/c1-14-4-2-5-15(12-14)18-19(25)23-20(22-18)8-10-24(11-9-20)28(26,27)17-7-3-6-16(21)13-17/h2-7,12-13H,8-11H2,1H3,(H,23,25) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
URNRRUNPIHUIHR-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=NC3(CCN(CC3)S(=O)(=O)C4=CC(=CC=C4)Cl)NC2=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20ClN3O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.9 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.